molecular formula C19H18N2O B1614030 3-Cyano-4'-pyrrolidinomethyl benzophenone CAS No. 898776-05-1

3-Cyano-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1614030
CAS No.: 898776-05-1
M. Wt: 290.4 g/mol
InChI Key: WPVDKDPWWHGISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C19H18N2O It is known for its unique structure, which includes a benzophenone core substituted with a cyano group and a pyrrolidinomethyl group

Scientific Research Applications

3-Cyano-4’-pyrrolidinomethyl benzophenone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and binding studies.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyano-4’-pyrrolidinomethyl benzophenone is not clear as it is primarily used for research purposes .

Future Directions

The future directions for the use and study of 3-Cyano-4’-pyrrolidinomethyl benzophenone are not clear as it is primarily used for research purposes . Further studies are needed to understand its potential applications and risks.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with pyrrolidine and cyanide sources. One common method includes the following steps:

    Starting Materials: Benzophenone, pyrrolidine, and a cyanide source such as sodium cyanide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol, under reflux conditions.

    Procedure: Benzophenone is first reacted with pyrrolidine to form the pyrrolidinomethyl derivative. This intermediate is then treated with a cyanide source to introduce the cyano group, resulting in the formation of 3-Cyano-4’-pyrrolidinomethyl benzophenone.

Industrial Production Methods

In an industrial setting, the production of 3-Cyano-4’-pyrrolidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The benzophenone core allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives of the benzophenone core.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Halogenated or nitrated benzophenone derivatives.

Comparison with Similar Compounds

Similar Compounds

    4’-Cyano-3-pyrrolidinomethyl benzophenone: A structural isomer with the cyano and pyrrolidinomethyl groups in different positions.

    3-Cyano-4’-methylbenzophenone: Similar structure but with a methyl group instead of the pyrrolidinomethyl group.

    4’-Cyano-3-methylbenzophenone: Another structural isomer with different substitution patterns.

Uniqueness

3-Cyano-4’-pyrrolidinomethyl benzophenone is unique due to the specific positioning of the cyano and pyrrolidinomethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.

Properties

IUPAC Name

3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c20-13-16-4-3-5-18(12-16)19(22)17-8-6-15(7-9-17)14-21-10-1-2-11-21/h3-9,12H,1-2,10-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVDKDPWWHGISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642735
Record name 3-{4-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-05-1
Record name 3-{4-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-4'-pyrrolidinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
3-Cyano-4'-pyrrolidinomethyl benzophenone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Cyano-4'-pyrrolidinomethyl benzophenone
Reactant of Route 4
Reactant of Route 4
3-Cyano-4'-pyrrolidinomethyl benzophenone
Reactant of Route 5
Reactant of Route 5
3-Cyano-4'-pyrrolidinomethyl benzophenone
Reactant of Route 6
Reactant of Route 6
3-Cyano-4'-pyrrolidinomethyl benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.